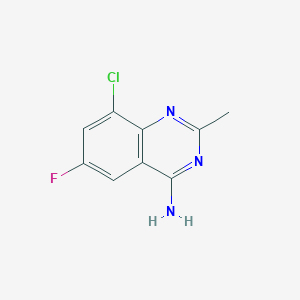
1-(3-Methyl-5-vinylpyridin-2-yl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-5-vinylpyridin-2-yl)azepane is a heterocyclic compound featuring a seven-membered azepane ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane typically involves the cyclization of linear precursors. One common method is the photochemical dearomative ring expansion of nitroarenes, which involves the conversion of the nitro group into a singlet nitrene under blue light irradiation. This process occurs at room temperature and transforms a six-membered benzenoid framework into a seven-membered ring system . Another approach involves the Beckmann rearrangement of functionalized piperidones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and tailored to the needs of the manufacturer.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-5-vinylpyridin-2-yl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepane ring to more saturated derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce more saturated azepane derivatives.
Scientific Research Applications
1-(3-Methyl-5-vinylpyridin-2-yl)azepane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential lead compound for drug discovery.
Medicine: Its structural properties make it a candidate for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane involves its interaction with specific molecular targets and pathways. The compound’s azepane ring can interact with biological receptors, enzymes, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered nitrogen heterocycle commonly found in medicinal chemistry.
Pyrrolidine: A five-membered nitrogen heterocycle also frequently used in drug discovery.
Azepane: The parent seven-membered nitrogen heterocycle.
Uniqueness
1-(3-Methyl-5-vinylpyridin-2-yl)azepane is unique due to its combination of a seven-membered azepane ring with a pyridine ring, providing distinct structural and electronic properties. This uniqueness makes it a valuable compound for exploring new chemical space and developing novel materials and pharmaceuticals .
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-(5-ethenyl-3-methylpyridin-2-yl)azepane |
InChI |
InChI=1S/C14H20N2/c1-3-13-10-12(2)14(15-11-13)16-8-6-4-5-7-9-16/h3,10-11H,1,4-9H2,2H3 |
InChI Key |
BDVXDRREMARJSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCCCC2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(Methylthio)-2-nitrobenzo[d]oxazole](/img/structure/B11891872.png)






![3-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11891917.png)

![N,N-Dimethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11891927.png)
